2-Bromopropane-d7

Isotope Dilution Mass Spectrometry GC-MS Environmental Analysis

2-Bromopropane-d7 (CAS 39091-63-9) is a fully deuterated isotopologue of 2-bromopropane (isopropyl bromide) belonging to the class of volatile halogenated alkanes. In this compound, all seven hydrogen atoms of the parent molecule are substituted with deuterium, resulting in a molecular formula of C3D7Br and a mass shift of M+7 Da relative to the unlabeled analog.

Molecular Formula C3H7Br
Molecular Weight 130.03 g/mol
CAS No. 39091-63-9
Cat. No. B113470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromopropane-d7
CAS39091-63-9
SynonymsIsopropyl-d7 Bromide;  Perdeuterioisopropyl Bromide; 
Molecular FormulaC3H7Br
Molecular Weight130.03 g/mol
Structural Identifiers
SMILESCC(C)Br
InChIInChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i1D3,2D3,3D
InChIKeyNAMYKGVDVNBCFQ-YYWVXINBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromopropane-d7 (CAS 39091-63-9) | Perdeuterated Volatile Alkyl Halide for Isotope Dilution and Mechanistic Studies


2-Bromopropane-d7 (CAS 39091-63-9) is a fully deuterated isotopologue of 2-bromopropane (isopropyl bromide) belonging to the class of volatile halogenated alkanes. In this compound, all seven hydrogen atoms of the parent molecule are substituted with deuterium, resulting in a molecular formula of C3D7Br and a mass shift of M+7 Da relative to the unlabeled analog . The perdeuteration preserves the compound's molecular geometry, polarity, and reactivity while enabling its distinct utility as an isotopically labeled internal standard, tracer, and mechanistic probe in analytical chemistry and organic synthesis . With a certified isotopic purity of ≥98 atom % D and chemical assay of 99% (CP), this compound is a well-characterized, commercially available stable isotope-labeled material suitable for rigorous quantitative applications .

2-Bromopropane-d7 Procurement: Why Structural Analogs Cannot Be Interchanged Without Validation


In quantitative mass spectrometry and kinetic isotope effect studies, the substitution of 2-bromopropane-d7 with alternative deuterated isomers (e.g., 1-bromopropane-d7) or partially deuterated analogs (e.g., 2-bromopropane-d6) is not analytically equivalent and requires rigorous revalidation. Chromatographic retention times, mass spectrometric fragmentation patterns, and the magnitude of kinetic isotope effects differ among these compounds due to variations in the position and number of deuterium labels . Furthermore, unlabeled 2-bromopropane (CAS 75-26-3) lacks the mass shift necessary for isotope dilution mass spectrometry and cannot be distinguished from the analyte in complex matrices. The perdeuterated nature of 2-bromopropane-d7 provides a definitive +7 Da mass offset and a baseline-resolved signal, features that are absent in partially deuterated or non-deuterated comparators .

2-Bromopropane-d7 (39091-63-9): Quantitative Differentiation Evidence Against Analogs and Alternatives


Certified Isotopic Enrichment of ≥98 atom % D Enables Reliable Isotope Dilution Quantification

The isotopic purity of 2-bromopropane-d7 is specified at ≥98 atom % D, a value that directly determines the accuracy of isotope dilution mass spectrometry (IDMS) quantifications. In contrast, unlabeled 2-bromopropane (CAS 75-26-3) possesses a natural isotopic abundance of approximately 0.015% deuterium, precluding its use as an isotopically distinct internal standard . Partially deuterated analogs such as 2-bromopropane-d6 (CAS 52809-76-4) exhibit lower mass shifts (+6 Da) and may have different isotopic enrichment specifications, which can affect calibration linearity and limit of quantification in multi-analyte methods .

Isotope Dilution Mass Spectrometry GC-MS Environmental Analysis

Definitive +7 Da Mass Shift Ensures Baseline-Resolved MS Signal Without Isobaric Interference

2-Bromopropane-d7 exhibits a mass shift of M+7 relative to unlabeled 2-bromopropane, owing to the complete substitution of seven hydrogen atoms with deuterium . This mass offset is larger than that of 2-bromopropane-d6 (M+6, CAS 52809-76-4) and distinct from 1-bromopropane-d7 (CAS 61909-26-0), which, despite also having an M+7 shift, differs in chromatographic retention and fragmentation pattern . The +7 Da difference provides a clear, baseline-resolved signal in MS detection, eliminating isobaric interference from the natural isotopic envelope of the target analyte.

Mass Spectrometry Quantitative Analysis Internal Standard

Near-Identical Chromatographic Retention to Unlabeled 2-Bromopropane Enables Accurate Co-Elution-Based Correction

Perdeuteration preserves the physicochemical properties of 2-bromopropane, resulting in chromatographic behavior that is virtually identical to the unlabeled analyte. The boiling point of 2-bromopropane-d7 is reported as 59 °C (lit.), matching that of unlabeled 2-bromopropane (CAS 75-26-3) . This near-identical retention time ensures that both the analyte and its deuterated internal standard experience the same matrix effects, ionization efficiency variations, and instrument drift during analysis . In contrast, the constitutional isomer 1-bromopropane-d7 (CAS 61909-26-0) exhibits a higher boiling point of 71 °C (lit.) and consequently a different GC retention time, making it unsuitable as an internal standard for 2-bromopropane quantification .

GC-MS LC-MS Internal Standard Method

Full Perdeuteration Provides a Measurable Primary Kinetic Isotope Effect for Mechanistic Elucidation

The complete substitution of hydrogen with deuterium in 2-bromopropane-d7 introduces a primary kinetic isotope effect (KIE) in reactions involving C-H(D) bond cleavage, such as E2 eliminations or hydrogen atom abstractions. For a C-D bond versus a C-H bond, the zero-point energy difference results in a KIE (kH/kD) typically ranging from 2 to 8 at room temperature, depending on the reaction coordinate and transition-state symmetry [1]. This measurable rate difference is exploited in mechanistic studies to identify the rate-determining step. Partially deuterated analogs like 2-bromopropane-d6 exhibit a mixed KIE profile that complicates interpretation, while unlabeled 2-bromopropane yields no isotopic rate differential, precluding such mechanistic insight .

Physical Organic Chemistry Reaction Mechanisms Kinetic Isotope Effect

Certified Chemical Purity of 99% (CP) Minimizes Background Interference in Trace Analysis

2-Bromopropane-d7 is supplied with a certified chemical assay of 99% (CP), as documented by major vendors . This high level of chemical purity is essential for minimizing background noise and interfering peaks in trace-level chromatographic analysis. Unlabeled 2-bromopropane of lower technical grades (e.g., >95%) may contain impurities that co-elute with target analytes or generate extraneous MS signals, compromising the reliability of quantification. While the isotopic purity of 98 atom % D ensures mass spectrometric differentiation, the chemical purity of 99% (CP) ensures that the internal standard does not introduce additional chemical noise or contamination into the analytical workflow .

Analytical Chemistry Trace Analysis Quality Control

Distinct Isomeric Identity from 1-Bromopropane-d7 Prevents Misidentification in Targeted Analysis

2-Bromopropane-d7 and its constitutional isomer 1-bromopropane-d7 (CAS 61909-26-0) are structurally distinct compounds that differ in the position of the bromine atom and consequently in their physical and spectroscopic properties. The boiling point of 2-bromopropane-d7 is 59 °C, whereas 1-bromopropane-d7 boils at 71 °C, resulting in different GC retention times . In mass spectrometry, the two isomers generate distinct fragmentation patterns, with 2-bromopropane-d7 producing a characteristic isopropyl cation fragment (m/z 43 shifted to m/z 50 for the d7 species) and 1-bromopropane-d7 yielding a propyl cation fragment. This distinction is critical in analytical workflows targeting specific bromopropane congeners, as the use of the incorrect isomer would invalidate the internal standard method .

Isomer Differentiation Targeted GC-MS Environmental Forensics

2-Bromopropane-d7 (39091-63-9): Evidence-Driven Application Scenarios for Scientific and Industrial Use


Isotope Dilution GC-MS Quantification of 2-Bromopropane in Environmental Air and Water Samples

For the quantification of trace levels of 2-bromopropane in environmental matrices (e.g., workplace air, groundwater), 2-bromopropane-d7 serves as the definitive internal standard. Its +7 Da mass shift provides unambiguous MS differentiation from the analyte, while its near-identical boiling point (59 °C) and chromatographic retention ensure co-elution and equivalent matrix effects . The certified isotopic purity of ≥98 atom % D enables accurate correction of sample preparation losses and instrument variability, meeting the rigorous validation requirements of methods such as EPA TO-15 or ISO 20595.

Mechanistic Elucidation of E2 Elimination Reactions in Physical Organic Chemistry

The perdeuteration of 2-bromopropane-d7 allows researchers to measure primary kinetic isotope effects (kH/kD) in base-induced elimination reactions . The full deuteration at all seven positions ensures that any observed rate retardation can be attributed to C-H(D) bond cleavage at specific sites, enabling discrimination between E2, E1, and E1cb mechanisms. This application is particularly valuable in academic laboratories investigating the stereoelectronic requirements of elimination reactions and in industrial process chemistry where understanding the rate-determining step informs reaction optimization.

Quality Control and Method Validation in Pharmaceutical and Chemical Manufacturing

In regulated pharmaceutical and fine chemical manufacturing environments, 2-bromopropane-d7 is employed as a surrogate standard for the validation of analytical methods used to monitor residual solvents and process impurities . The compound's certified chemical purity of 99% (CP) minimizes extraneous chromatographic peaks, while its stable isotopic label ensures that method performance parameters—including accuracy, precision, and limit of detection—can be reliably assessed without interference from the target analyte potentially present in the sample matrix.

Tracer Studies of Volatile Organic Compound (VOC) Fate and Transport in Atmospheric Chemistry

The volatility and chemical stability of 2-bromopropane-d7, coupled with its distinct +7 Da mass signature, make it an effective tracer for investigating the atmospheric dispersion, photochemical degradation, and deposition of brominated VOCs . In controlled field release experiments or smog chamber studies, the deuterated tracer can be distinguished from background 2-bromopropane by GC-IRMS or high-resolution MS, enabling quantitative tracking of transport and transformation processes without the regulatory and safety constraints associated with radioactive tracers.

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